N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide
Overview
Description
N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide is a complex organic compound that features both an iodinated aromatic ring and a thiophene ring
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound’s unique properties may be explored for developing new pharmaceuticals.
Industry: It can be used in the development of advanced materials, such as organic semiconductors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide typically involves multiple steps, starting with the iodination of a dimethylphenyl precursorCommon reagents used in these steps include iodine, thiourea, and thiophene-2-carboxylic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle hazardous reagents like iodine.
Chemical Reactions Analysis
Types of Reactions
N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The iodinated aromatic ring can be reduced to remove the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution of the iodine atom can produce various substituted aromatic compounds .
Mechanism of Action
The mechanism of action of N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The iodinated aromatic ring and thiophene moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A hallucinogenic compound with a similar iodinated aromatic structure.
Thiophene derivatives: Compounds like thiophene sulfoxides and sulfones share the thiophene ring structure.
Uniqueness
N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide is unique due to its combination of an iodinated aromatic ring and a thiophene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2OS2/c1-8-7-11(9(2)6-10(8)15)16-14(19)17-13(18)12-4-3-5-20-12/h3-7H,1-2H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFCANLKTOHGJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=S)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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